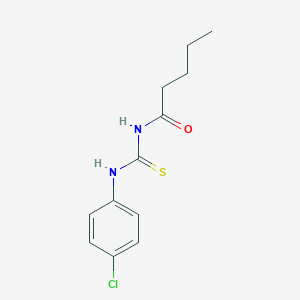

N-(4-chlorophenyl)-N'-pentanoylthiourea

Descripción

N-(4-Chlorophenyl)-N'-pentanoylthiourea is a thiourea derivative characterized by a 4-chlorophenyl group attached to one nitrogen atom and a pentanoyl (five-carbon acyl) group on the other. Thiourea derivatives are renowned for their versatility in medicinal, agricultural, and materials chemistry due to their ability to form hydrogen bonds and coordinate with metals.

Propiedades

Fórmula molecular |

C12H15ClN2OS |

|---|---|

Peso molecular |

270.78g/mol |

Nombre IUPAC |

N-[(4-chlorophenyl)carbamothioyl]pentanamide |

InChI |

InChI=1S/C12H15ClN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17) |

Clave InChI |

BRVKHMLEYAAWFA-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl |

SMILES canónico |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary widely based on substituents at the N- and N'-positions. Below is a systematic comparison with structurally related compounds:

Substituent Effects on the Aromatic Ring

- Halogen Position and Type: N-(4-Chlorophenyl) vs. N-(3-Chlorophenyl): indicates that the position of the chlorine atom on the phenyl ring affects molecular packing and reactivity. For instance, N-(3-chloropropionyl)-N'-phenylthiourea exhibits distinct crystallographic properties compared to its 4-chlorophenyl analogs due to steric and electronic differences (). Halogen Size: In maleimide derivatives (non-thiourea), halogen size (F, Cl, Br, I) at the 4-position showed minimal impact on inhibitory potency (e.g., IC50 values: 4-F = 5.18 μM; 4-Cl = 7.24 μM; 4-Br = 4.37 μM; 4-I = 4.34 μM) (). This suggests that electron-withdrawing effects, rather than halogen size, dominate activity in certain contexts.

Acyl Group Modifications

- Pentanoyl vs. Shorter/Longer Acyl Chains: N-(4-Chlorobutanoyl)-N'-phenylthiourea (C4 acyl chain) and N-(3-chloropropionyl)-N'-phenylthiourea (C3 chain) demonstrate that acyl chain length influences solubility and crystallinity ().

- Benzoyl vs. Nitrobenzoyl: N-Benzoyl-N′-4-cyanophenylthiourea and N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea () exhibit differing electrochemical properties due to nitro (strong electron-withdrawing) vs. benzoyl (moderate electron-withdrawing) groups. Cyclic voltammetry revealed distinct reduction potentials for nitro (-0.85 V) and cyano (-1.2 V) groups, highlighting substituent-driven redox behavior ().

Structural and Physicochemical Properties

Crystallography and Configuration

- Syn–Anti Conformation : Benzoylthiourea derivatives adopt a syn–anti configuration across the thiourea C–N bond, as seen in N-benzoyl-N'-(3-hydroxyphenyl)thiourea (). This arrangement influences hydrogen-bonding networks and solid-state packing.

- Bond Lengths : The C=S bond in thioureas (∼1.68 Å) and C=O bonds (∼1.22 Å) are consistent across derivatives ().

Electrochemical Behavior

- Functional groups like nitro (-NO2) and cyano (-CN) in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea exhibit distinct reduction peaks in cyclic voltammetry, with potentials at -0.85 V and -1.2 V, respectively (). Such properties are critical for designing redox-active sensors or catalysts.

Data Table: Key Comparative Parameters

*Hypothetical compound inferred from structural analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.